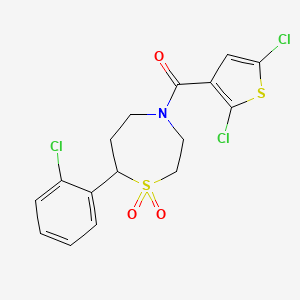
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanenitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is an organic compound with the CAS Number: 1006485-71-7 . It has a molecular weight of 163.22 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile and similar compounds has been a subject of research. For instance, one study demonstrated the synthesis of pyrazole-based ligands and evaluated their catalytic properties . Another study discussed novel reactions of 1-cyanoacetyl-3,5-dimethylpyrazole .Molecular Structure Analysis
The InChI code for 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is 1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is a powder that is stored at room temperature . It has a molecular weight of 163.22 and its InChI Code is 1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Peptid αvβ6 Integrin-Inhibitor für die Behandlung der idiopathischen Lungenfibrose (IPF)
- Beschreibung: (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butansäure, ein Derivat von 3DMPN, wurde als nicht-peptidischer αvβ6 Integrin-Inhibitor für die Behandlung von IPF untersucht .
Synthese von 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanal-Oxime und dessen PdCl2-Komplex
Wirkmechanismus
Target of Action
The primary target of the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is the αvβ6 integrin . This integrin plays a crucial role in cell adhesion and signal transduction processes .
Mode of Action
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile interacts with the αvβ6 integrin, exhibiting high affinity and selectivity . This interaction results in the inhibition of the integrin’s function, thereby affecting cellular processes such as cell adhesion and signal transduction .
Biochemical Pathways
The interaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile with the αvβ6 integrin affects the integrin-mediated signaling pathways
Pharmacokinetics
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile has been found to have very high solubility in saline at pH 7, which is beneficial for its bioavailability . It also has a long dissociation half-life of 7 hours, and its pharmacokinetic properties are commensurate with inhaled dosing by nebulization .
Result of Action
The molecular and cellular effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile’s action primarily involve the inhibition of αvβ6 integrin function . This can lead to alterations in cell adhesion and signal transduction processes .
Action Environment
The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile can be influenced by various environmental factors. For instance, its high solubility in saline at pH 7 suggests that it may be more effective in neutral or slightly alkaline environments . Additionally, its thermal stability makes it useful in stability tests involving coordination compounds .
Biochemische Analyse
Biochemical Properties
It is known that it can be used to study the complex formation of oximes with metals . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in metal ion homeostasis and transport.
Molecular Mechanism
It is known to be a ligand, suggesting that it may bind to certain biomolecules and influence their activity
Temporal Effects in Laboratory Settings
3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is known to display thermal stability, which makes it useful in stability tests involving coordination compounds
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOIALSJQHIPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)
![N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2592601.png)
![8,10-dimethyl-N-phenyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592606.png)
![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(1-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2592608.png)
methanone dihydrochloride](/img/structure/B2592609.png)
![4-(2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2592610.png)

![2-Chloro-1-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592613.png)
![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2592616.png)

![1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2592621.png)
